![molecular formula C20H17ClO5 B2875766 {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577964-56-8](/img/structure/B2875766.png)
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as clopidogrel carboxylic acid, is a derivative of clopidogrel, which is a widely used antiplatelet drug. Clopidogrel carboxylic acid is a metabolite of clopidogrel and is formed by the oxidation of the thiol group of clopidogrel. The compound has been studied extensively for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
Clopidogrel carboxylic acid exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets. This prevents the activation of the glycoprotein IIb/IIIa receptor and the subsequent aggregation of platelets. The compound also inhibits the formation of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Biochemical and physiological effects:
Clopidogrel carboxylic acid has been shown to reduce platelet aggregation and thrombus formation in vitro and in vivo. The compound also reduces the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel carboxylic acid is a widely used compound in laboratory experiments due to its well-established mechanism of action and its ability to inhibit platelet aggregation. However, the compound has some limitations such as its low solubility in aqueous solutions and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. One area of interest is the development of new antiplatelet drugs based on the structure of this compound carboxylic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of the compound in different patient populations. Additionally, the compound has potential applications in the treatment of other diseases such as cancer and Alzheimer's disease.
Synthesemethoden
Clopidogrel carboxylic acid can be synthesized by the oxidation of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is carried out in an organic solvent such as methanol or acetonitrile and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Clopidogrel carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis. The compound has also been studied for its potential use in the treatment of cardiovascular diseases such as acute coronary syndrome, stroke, and peripheral artery disease.
Eigenschaften
IUPAC Name |
2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOJEVXYKYSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
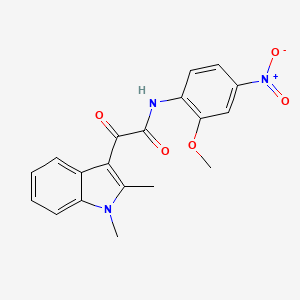
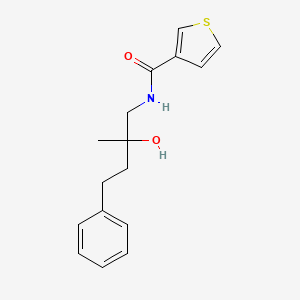
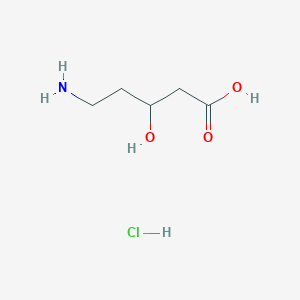
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)
![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
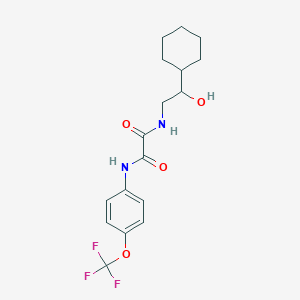
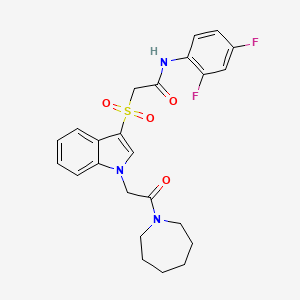


![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)
